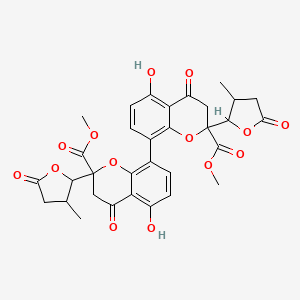
Paecilin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paecilin A is a natural product found in Penicillium with data available.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Paecilin A has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both fungal and bacterial strains.
Fungal Inhibition
- Candida albicans : this compound shows antifungal activity with a minimum inhibitory concentration (MIC) of 16 μg/mL, making it effective against this common human pathogenic fungus .
- Other Fungi : The compound has also been tested against other fungal species, contributing to the understanding of its broad-spectrum antifungal capabilities.
Bacterial Activity
- Escherichia coli : Studies have shown that this compound inhibits growth with an MIC of 16 μg/mL, indicating its potential as a treatment for infections caused by this gram-negative bacterium .
Cytotoxic Effects
This compound has been evaluated for its cytotoxic properties, particularly in cancer research. The compound exhibits selective toxicity towards cancer cell lines.
Cell Line Studies
- KB Cells : In vitro studies reveal that this compound has an IC50 value of 40 nmol/mL against KB cells (human oral cancer cell line), indicating potent cytotoxicity .
- KBv Cells : It also shows an IC50 of 50 nmol/mL against KBv cells, suggesting its effectiveness in targeting multidrug-resistant cancer cells .
Potential Therapeutic Applications
Given its promising biological activities, this compound holds potential for various therapeutic applications:
Antifungal Treatments
- With increasing resistance to conventional antifungal agents, this compound could serve as a novel treatment option for fungal infections, particularly those resistant to standard therapies.
Oncology
- The cytotoxicity demonstrated by this compound positions it as a candidate for further development in cancer therapies, especially for resistant tumors.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in laboratory settings:
Propiedades
Fórmula molecular |
C32H30O14 |
|---|---|
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-8-[5-hydroxy-2-methoxycarbonyl-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromen-8-yl]-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromene-2-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-13-9-21(37)43-27(13)31(29(39)41-3)11-19(35)23-17(33)7-5-15(25(23)45-31)16-6-8-18(34)24-20(36)12-32(30(40)42-4,46-26(16)24)28-14(2)10-22(38)44-28/h5-8,13-14,27-28,33-34H,9-12H2,1-4H3 |
Clave InChI |
UJORNCQXCUJGMA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)OC1C2(CC(=O)C3=C(C=CC(=C3O2)C4=C5C(=C(C=C4)O)C(=O)CC(O5)(C6C(CC(=O)O6)C)C(=O)OC)O)C(=O)OC |
Sinónimos |
paecilin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















